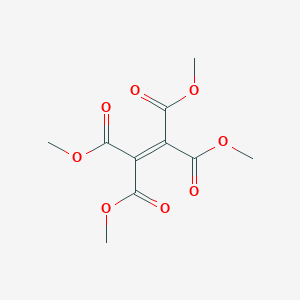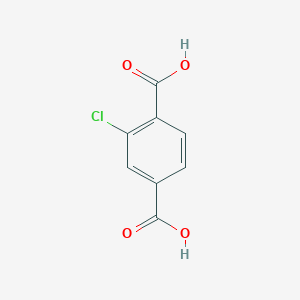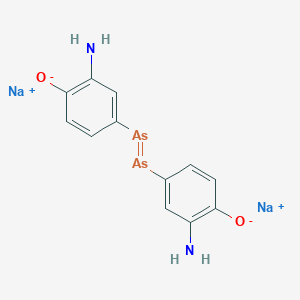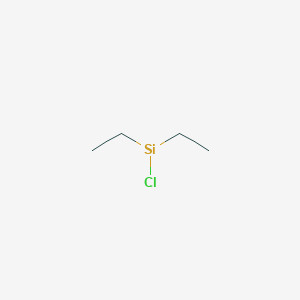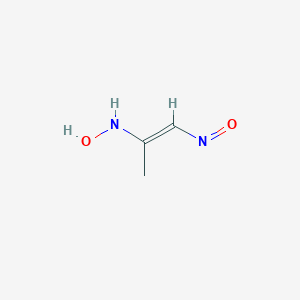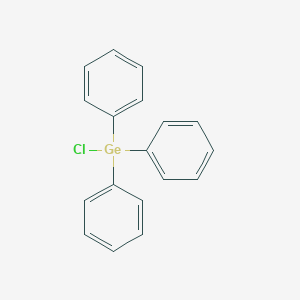
Triphenylchlorogermane
Overview
Description
Triphenylchlorogermane is a chemical compound with the molecular formula C18H15ClGe . It is a solid substance and is often used as a chemical intermediate .
Molecular Structure Analysis
The molecular weight of Triphenylchlorogermane is 339.36 g/mol . The compound consists of 18 carbon atoms, 15 hydrogen atoms, one chlorine atom, and one germanium atom . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or resource.Physical And Chemical Properties Analysis
Triphenylchlorogermane is a solid substance . It has a boiling point of 285°C at 12 mmHg and a melting point of 117°C .Scientific Research Applications
Organogermanium Complex Synthesis
Triphenylchlorogermane is utilized in the synthesis of organogermanium complexes. Singh et al. (2011) describe the microwave-assisted synthesis of trimethyl and triphenyl germanium(IV) chelates, highlighting their potential biological activities, including antimicrobial and nematicidal properties (Singh, Kapoor, Fahmi, & Singh, 2011).
Bioconjugation and Sensory Applications
Triphenylchlorogermane-related compounds are significant in bioconjugation, cross-linking, mass-spectrometry, fluorescence, and optics. Shchepinov and Korshun (2003) discuss triphenylmethyl derivatives, a closely related group, emphasizing their novel applications in these fields (Shchepinov & Korshun, 2003).
Pd-Catalyzed Cross-Couplings
In the realm of catalysis, arylchlorogermanes like triphenylchlorogermane are used in Pd-catalyzed Germyl-Stille cross-coupling reactions. Zhang et al. (2010) highlight how chlorotriphenylgermanes facilitate the transfer of phenyl groups from organogermane precursors in such reactions (Zhang, Pitteloud, Cabrera, Liang, Toribio, & Wnuk, 2010).
Triphenylene Derivative Sensing
Triphenylchlorogermane-related triphenylene derivatives are notable for self-assembly and sensing applications. Bhalla et al. (2011) synthesized a triphenylene-based discotic liquid crystal with triazole groups, finding applications in fluorescence sensory materials for nitroaromatic compounds (Bhalla, Singh, Kumar, & Prasad, 2011).
Electrochromic Materials Development
Triphenylamine-based materials, closely related to triphenylchlorogermane, are used in electrochromic applications. Yen and Liou (2018) review the development of triphenylamine-containing electrochromic materials, emphasizing their potential in low-energy-consumption displays and smart windows (Yen & Liou, 2018).
Chemical Reactions and Material Synthesis
The reactivity of triphenylchlorogermane in various chemical reactions is also a subject of study. Zhun’ et al. (2006) investigated the reactions of organochlorosilanes with chloro-and organogermanes, such as triphenylchlorogermane, in the presence of aluminum chloride (Zhun’, Sbitneva, Polivanov, & Chernyshev, 2006).
Optoelectronic Applications
Triphenylamine-based polymers, relevant to triphenylchlorogermane, have been explored for optoelectronic applications. Yen and Liou (2019) detail the design and preparation of these materials for use in data storage, displays, and flexible electronics (Yen & Liou, 2019).
Safety and Hazards
Triphenylchlorogermane is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
chloro(triphenyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClGe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQMBYVVEVFYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061831 | |
| Record name | Germane, chlorotriphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylgermanium chloride | |
CAS RN |
1626-24-0 | |
| Record name | Chlorotriphenylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1626-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, chlorotriphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylchlorogermane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Germane, chlorotriphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germane, chlorotriphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylgermanium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of triphenylchlorogermane in the synthesis of Ge1−xSnx nanowires?
A1: Triphenylchlorogermane serves as the primary source of germanium in the synthesis of Ge1−xSnx nanowires []. It undergoes reduction in the presence of sodium borohydride, a strong reducing agent. This reduction process, coupled with the presence of tin nanoparticle seeds, facilitates the formation of Ge1−xSnx nanowires through a solution-liquid-solid (SLS) mechanism [].
Q2: How does the structure of triphenylchlorogermane influence its reactivity in this synthesis process?
A2: While the provided research [] doesn't delve into the specifics of triphenylchlorogermane's reactivity, we can infer some aspects. The presence of the chlorine atom bonded to germanium makes it susceptible to nucleophilic attack by the reducing agent, sodium borohydride. The three phenyl groups attached to germanium likely influence the solubility of the compound and may play a role in controlling the growth and morphology of the resulting nanowires. Further investigation into the reaction mechanism and kinetics would be needed to fully understand the influence of triphenylchlorogermane's structure on the synthesis process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



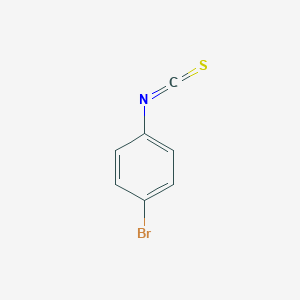
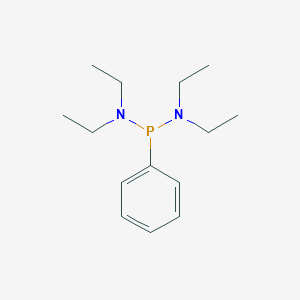
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)
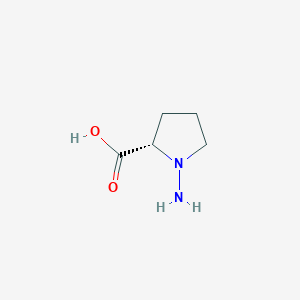
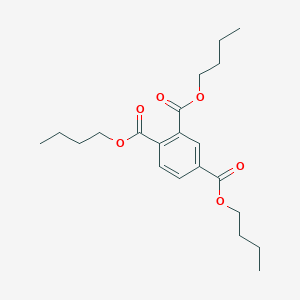
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
